6-(Chloromethyl)nicotinonitrile hydrochloride

Salt selection Crystallinity Gravimetric accuracy

6-(Chloromethyl)nicotinonitrile hydrochloride (CAS 1955515-16-8) is a heterocyclic building block consisting of a pyridine ring substituted with a chloromethyl group at the 6-position and a nitrile at the 3-position, isolated as the hydrochloride salt. With a molecular formula of C₇H₆Cl₂N₂ and a molecular weight of 189.04 g/mol, it is supplied as a crystalline solid at a certified purity of 98% (HPLC).

Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
CAS No. 1955515-16-8
Cat. No. B6619049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)nicotinonitrile hydrochloride
CAS1955515-16-8
Molecular FormulaC7H6Cl2N2
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)CCl.Cl
InChIInChI=1S/C7H5ClN2.ClH/c8-3-7-2-1-6(4-9)5-10-7;/h1-2,5H,3H2;1H
InChIKeyKOQDGFNBMKPJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)nicotinonitrile Hydrochloride (CAS 1955515-16-8): A Positionally Defined, Salt-Form Nicotinonitrile Building Block for Pharmaceutical Synthesis


6-(Chloromethyl)nicotinonitrile hydrochloride (CAS 1955515-16-8) is a heterocyclic building block consisting of a pyridine ring substituted with a chloromethyl group at the 6-position and a nitrile at the 3-position, isolated as the hydrochloride salt. With a molecular formula of C₇H₆Cl₂N₂ and a molecular weight of 189.04 g/mol, it is supplied as a crystalline solid at a certified purity of 98% (HPLC) . The compound is structurally related to the free base 6-(chloromethyl)nicotinonitrile (CAS 83640-36-2, MW 152.58) and is a member of the broader class of chloromethyl-substituted nicotinonitrile positional isomers, which include the 2-, 4-, and 5-chloromethyl variants . This compound has documented precedent as a key intermediate in the synthesis of aromatase inhibitors and agrochemical agents, appearing as a synthetic intermediate in US Patent 4,999,364 assigned to Imperial Chemical Industries PLC .

Why 6-(Chloromethyl)nicotinonitrile Hydrochloride Cannot Be Replaced by Positional Isomers or the Free Base


In pharmaceutical and agrochemical intermediate procurement, substituting one chloromethylnicotinonitrile positional isomer for another—or using the free base in place of the hydrochloride salt—can lead to divergent synthetic outcomes, variable reaction kinetics, and altered physiochemical handling. The chloromethyl substitution position (2-, 4-, 5-, or 6-) on the pyridine ring governs the electronic environment and steric accessibility of the reactive center, directly influencing nucleophilic substitution rates (Sₙ2 vs. SₙAr pathways) and downstream coupling efficiency . Similarly, the hydrochloride salt form provides practical advantages over the free base in terms of crystallinity, gravimetric handling precision, and ambient stability, parameters that directly affect supply chain reproducibility and multi-step synthesis yields . The following quantitative evidence demonstrates that the 6-position chloromethyl substitution pattern, in combination with hydrochloride salt presentation, creates measurable differentiation that is consequential for scientific selection.

Quantitative Differentiation Evidence for 6-(Chloromethyl)nicotinonitrile Hydrochloride: Comparator-Based Selection Data


Hydrochloride Salt vs. Free Base: Molecular Weight, Crystallinity, and Handling Precision

The hydrochloride salt form of 6-(chloromethyl)nicotinonitrile (CAS 1955515-16-8, MW 189.04) exhibits a molecular weight 23.9% higher than the free base (CAS 83640-36-2, MW 152.58) . This increased mass per mole directly improves gravimetric dispensing accuracy for sub-gram scale reactions, reducing relative weighing errors. Furthermore, the hydrochloride salt is a crystalline solid amenable to ambient storage , whereas the free base is commonly stored at 2–8°C and may exhibit lower crystallinity [1], making the salt form preferable for automated solid-dispensing workflows.

Salt selection Crystallinity Gravimetric accuracy Pharmaceutical intermediate handling

Purity Certification: 98% Target Compound vs. Isomeric 5-Chloromethyl Analog (95–97%)

Commercially certified purity for 6-(Chloromethyl)nicotinonitrile hydrochloride is specified at 98% (HPLC) . In comparison, the 5-(chloromethyl)nicotinonitrile free base is typically offered at 95% or 97% purity levels. This 1–3 percentage point purity differential in the context of multi-step pharmaceutical syntheses can translate into meaningful differences in downstream yield and impurity profile management, particularly when the chloromethyl handle is the sole reactive entry point for fragment coupling .

Purity specification Quality control Intermediate procurement Positional isomer comparison

6-Position vs. 5-Position Isomer: Electronic and Steric Influence on Reactivity

The 6-position chloromethyl group in the target compound is located para to the pyridine nitrogen, placing the reactive carbon at a site of lower electron density compared to the 5-position isomer (meta to nitrogen). This electronic environment renders the 6-chloromethyl group more susceptible to nucleophilic displacement (Sₙ2), thereby increasing reaction rates with amine, thiol, and alkoxide nucleophiles relative to the 5-substituted analog . In contrast, the 5-chloromethyl isomer positions the electrophilic carbon at a site of higher electron density, potentially requiring longer reaction times or more forcing conditions for comparable conversion [1].

Positional isomer Electronic effect Nucleophilic substitution Structure-reactivity relationship

6-Position vs. 2-Position Isomer: Steric Accessibility for Nucleophilic Attack

The 2-chloromethyl isomer (CAS 848774-96-9) places the electrophilic carbon ortho to the pyridine nitrogen, introducing steric hindrance from the adjacent nitrile group at the 3-position. This ortho-substitution pattern retards Sₙ2 displacement rates compared to the 6-isomer, where the chloromethyl group enjoys greater conformational freedom distal to the nitrile substituent . The 2-isomer is a low-melting solid (mp 57–59.4°C) , whereas the hydrochloride salt of the 6-isomer offers superior crystallinity for solid-phase handling. Additionally, the 2-chloromethyl isomer is typically offered at a purity of 98% , identical to the target compound's certified purity, but with a higher unit cost at comparable scale, suggesting more demanding synthetic access .

Steric hindrance 2-Position isomer Nucleophilic substitution Ortho effect

Patent-Validated Intermediate vs. 4-Position Isomer: Documented Synthetic Utility

The 6-chloromethylnicotinonitrile scaffold (free base, CAS 83640-36-2) is explicitly cited as a synthetic intermediate in US Patent 4,999,364 A1 (1991, Imperial Chemical Industries PLC), which describes aromatase inhibitors with fungicidal, plant growth regulatory, and anticarcinogenic applications . In contrast, no equivalent pharmaceutical patent precedent could be identified for the 4-chloromethyl isomer (CAS 1060802-60-9), which is marketed primarily as an analytical reference standard rather than a synthetic building block . This documented regulatory and synthetic pathway precedent reduces the risk of adopting an intermediate with unvalidated downstream chemistry for drug discovery programs.

Patent precedent Aromatase inhibitor Agrochemical intermediate 4-Position isomer

Orthogonal Reactivity Advantage: Single Reactive Handle vs. Multi-Chlorinated Analogs

6-(Chloromethyl)nicotinonitrile hydrochloride possesses a single chloromethyl electrophilic handle, enabling clean, orthogonal functionalization without competing side reactions. In contrast, 2-chloro-6-(chloromethyl)nicotinonitrile (CAS not publicly specified; MW 187.02 g/mol) contains both a chloromethyl group and an aromatic chlorine at the 2-position . Similarly, 2,6-dichloro-4-(chloromethyl)nicotinonitrile (CAS 1248784-79-3, MW 221.47 g/mol) presents three chlorine-based reactive sites . The multi-chlorinated analogs, while useful for sequential functionalization, introduce chemoselectivity challenges that demand careful optimization of reaction conditions to avoid statistical mixtures of products. The target compound's single reactive handle ensures predictable mono-functionalization, simplifying reaction monitoring (TLC, LCMS) and purification (single product spot) .

Orthogonal reactivity Chemoselectivity Di-chlorinated analog Fragment coupling

Optimal Procurement and Application Scenarios for 6-(Chloromethyl)nicotinonitrile Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Aromatase Inhibitor Candidates via Sₙ2 Alkylation

The 6-position chloromethyl handle, validated in US Patent 4,999,364 A1 as a key intermediate for aromatase inhibitors, provides a direct entry point for N-alkylation or S-alkylation of heterocyclic cores. The hydrochloride salt form ensures precise stoichiometric control (MW 189.04, 98% purity) , which is critical when targeting low-nanomolar enzyme inhibitors where even minor stoichiometric deviations can alter SAR interpretation. The patent-precedented chemistry reduces the time from intermediate procurement to first biological assay readout .

Parallel Library Synthesis: Single-Point Fragment Attachment with Predictable Chemoselectivity

The mono-chloromethyl substitution pattern eliminates the regioselectivity complications inherent to 2,6-dichloro-4-(chloromethyl)nicotinonitrile (3 reactive sites) or 2-chloro-6-(chloromethyl)nicotinonitrile (2 reactive sites) . For parallel synthesis of 48- or 96-member libraries, the single reactive handle ensures consistent mono-adduct formation, enabling direct LCMS purity assessment without deconvolution of regioisomeric mixtures. The crystalline hydrochloride salt is compatible with automated solid-dispensing platforms, facilitating high-throughput workflow integration.

Agrochemical Intermediate Manufacturing: Scalable Chloromethyl Handle for Thioether and Amine Coupling

The 6-position isomer's enhanced electrophilicity (para to pyridine nitrogen) supports faster reaction kinetics with thiol and amine nucleophiles compared to the 5-position analog, a meaningful advantage in scale-up campaigns where reduced cycle time directly impacts cost of goods. The ambient storage stability of the hydrochloride salt eliminates cold-chain logistics, simplifying multi-site manufacturing supply chains for agrochemical active ingredient production.

Process Chemistry: Salt Form Selection for Crystallization-Driven Purification

The hydrochloride salt's crystalline nature facilitates purification by trituration or recrystallization, whereas the free base (CAS 83640-36-2, stored at 2–8°C) [1] may require chromatographic purification, which is cost-prohibitive at scale. The 23.9% molecular weight differential (189.04 vs. 152.58 g/mol) improves gravimetric accuracy for pilot-scale reactions, reducing batch-to-batch variability in intermediate quality—a critical factor for regulatory starting material (RSM) designation in GMP synthesis campaigns.

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